1-Chloro-4-cyclopropylphthalazine
Description
Structure
3D Structure
Properties
IUPAC Name |
1-chloro-4-cyclopropylphthalazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2/c12-11-9-4-2-1-3-8(9)10(13-14-11)7-5-6-7/h1-4,7H,5-6H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAGRNXPVMBSKTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=NN=C(C3=CC=CC=C32)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
204.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1 Chloro 4 Cyclopropylphthalazine
Methodologies for Introducing the Cyclopropyl (B3062369) Moiety into the Phthalazine (B143731) Core
The introduction of a cyclopropyl group onto the phthalazine core is a critical step in the synthesis of 1-chloro-4-cyclopropylphthalazine. This can be achieved through direct cyclopropanation of the heterocyclic ring or, more commonly, via cross-coupling reactions with pre-functionalized cyclopropyl building blocks.
Direct Cyclopropanation Approaches in Heterocyclic Systems
Direct cyclopropanation involves the formation of the three-membered cyclopropane (B1198618) ring directly on the phthalazine nucleus. While a powerful strategy for constructing cyclopropyl-containing molecules, its application directly to the phthalazine system is not extensively documented in the scientific literature. However, general methods for the cyclopropanation of alkenes and heteroarenes provide a conceptual basis for this approach.
One of the most well-known methods for cyclopropanation is the Simmons-Smith reaction . This reaction typically employs a carbenoid, iodomethylzinc iodide (ICH₂ZnI), generated from diiodomethane (B129776) and a zinc-copper couple, to react with an alkene, forming a cyclopropane ring in a stereospecific manner. nih.govwikipedia.orgthermofisher.com The reaction is known to be sensitive to steric effects and can be directed by the presence of hydroxyl groups in the substrate. wikipedia.org While highly effective for a range of alkenes, its application to the electron-deficient phthalazine ring system would require careful optimization of reaction conditions.
Another classical approach to cyclopropanation involves the use of diazo compounds , such as diazomethane (B1218177) (CH₂N₂), often in the presence of a transition metal catalyst like palladium or copper. wikipedia.orgresearchgate.netmasterorganicchemistry.comlibretexts.org The reaction proceeds via the formation of a carbene intermediate that adds to a double bond. libretexts.org The use of diazomethane, however, is hampered by its high toxicity and explosive nature, necessitating stringent safety precautions. masterorganicchemistry.com Palladium-catalyzed cyclopropanation of 1,3-dienes using diazo esters has been reported to be regioselective, a feature that could be relevant when considering the potential reaction sites on the phthalazine core. nih.gov
While these direct cyclopropanation methods are fundamental in organic synthesis, their successful application to the phthalazine core to generate this compound would depend on overcoming challenges such as the relatively low reactivity of the aromatic system and controlling the regioselectivity of the addition.
Cross-Coupling Strategies Employing Cyclopropyl Building Blocks
A more versatile and widely employed strategy for forging carbon-carbon bonds in the synthesis of complex molecules involves transition metal-catalyzed cross-coupling reactions. These reactions offer a powerful means to introduce a cyclopropyl group onto the phthalazine core by coupling a suitable phthalazine derivative with a cyclopropyl-containing organometallic reagent.
Suzuki-Miyaura Coupling:
The Suzuki-Miyaura coupling is a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate. researchgate.net For the synthesis of this compound, this would involve the reaction of 1,4-dichlorophthalazine (B42487) with cyclopropylboronic acid or one of its derivatives. researchgate.netaudreyli.com The reaction is renowned for its mild conditions and tolerance of a wide range of functional groups. audreyli.com The synthesis of cyclopropylboronic acid itself can be achieved by reacting cyclopropylmagnesium bromide with trimethylborate. audreyli.com
The regioselectivity of the Suzuki-Miyaura coupling on dihaloheteroarenes is a critical consideration. In the case of 2,4-dichloropyrimidines, selective coupling at the C4 position has been achieved with high efficiency using microwave-assisted conditions with a palladium catalyst. nih.govmdpi.com This suggests that a selective mono-coupling of cyclopropylboronic acid at one of the chloro-substituted positions of 1,4-dichlorophthalazine is a feasible strategy.
Negishi Coupling:
The Negishi coupling provides an alternative cross-coupling approach, utilizing an organozinc reagent in a palladium- or nickel-catalyzed reaction with an organic halide. nih.govorgsyn.org In the context of synthesizing the target molecule, this would entail the reaction of 1,4-dichlorophthalazine with a cyclopropylzinc reagent, such as cyclopropylzinc bromide. Organozinc reagents can be prepared from the corresponding Grignard or organolithium reagents by transmetalation with a zinc salt. units.it
Negishi couplings are known for their high reactivity and ability to form C(sp³)-C(sp²) bonds. nih.gov Similar to the Suzuki coupling, achieving regioselective monocoupling on the 1,4-dichlorophthalazine substrate would be a key challenge to be addressed through careful selection of the catalyst, ligands, and reaction conditions. Studies on the cross-coupling of 2,4-dichloropyridines have shown that ligand control can be used to direct the selectivity of the reaction to the C4 position. nih.gov
Integrated Synthetic Routes for the Preparation of this compound
A plausible and efficient synthetic route to this compound can be envisioned through a multi-step sequence, commencing from readily available starting materials. The key steps involve the construction of the phthalazine core followed by the strategic introduction of the chloro and cyclopropyl substituents.
A common starting point for the synthesis of phthalazine derivatives is phthalic anhydride (B1165640) . stanford.eduijpsr.com The synthesis of the phthalazine core can be achieved through the reaction of phthalic anhydride with hydrazine (B178648) or a substituted hydrazine. stanford.eduijpsr.com This leads to the formation of phthalazine-1,4-dione.
The subsequent step is the conversion of phthalazine-1,4-dione to the key intermediate, 1,4-dichlorophthalazine . This transformation is typically accomplished through chlorination using a reagent such as phosphorus oxychloride (POCl₃), often in the presence of a catalyst or with a co-reagent like phosphorus pentachloride (PCl₅). nih.govindianchemicalsociety.comnih.govsci-hub.se The reaction conditions for this chlorination can be optimized to achieve high yields.
| Starting Material | Reagent | Conditions | Yield | Reference |
| Phthalazine-1,4-dione | POCl₃/DMF | 65-80 °C, 2-4 h | 90% | nih.gov |
| Phthalazine-1,4-dione | POCl₃/Pyridine | High Temperature, Sealed Reactor | High | nih.gov |
With 1,4-dichlorophthalazine in hand, the final and most crucial step is the selective introduction of the cyclopropyl group at the C4 position. As discussed previously, this is most effectively achieved via a regioselective cross-coupling reaction.
The proposed integrated synthetic route is as follows:
Synthesis of Phthalazine-1,4-dione: Reaction of phthalic anhydride with hydrazine hydrate (B1144303). stanford.eduijpsr.com
Chlorination: Conversion of phthalazine-1,4-dione to 1,4-dichlorophthalazine using a chlorinating agent like POCl₃. nih.govnih.gov
Selective Cross-Coupling: A regioselective Suzuki-Miyaura or Negishi cross-coupling of 1,4-dichlorophthalazine with a cyclopropyl organometallic reagent (cyclopropylboronic acid or cyclopropylzinc halide) to yield this compound. The reaction conditions would need to be carefully controlled to favor mono-substitution at the C4 position.
Mechanistic Investigations of 1 Chloro 4 Cyclopropylphthalazine Reactivity
Reactivity Profiles of Halogenated Phthalazines
Halogenated phthalazines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry and materials science. Their reactivity is largely governed by the presence of the halogen substituent and the nitrogen atoms within the phthalazine (B143731) core.
Nucleophilic Aromatic Substitution (SNAr) at the Phthalazine Halogen Position
The primary reaction pathway for halogenated phthalazines is nucleophilic aromatic substitution (SNAr). In this reaction, a nucleophile attacks the carbon atom bearing the halogen, leading to the displacement of the halide ion. The reactivity of the halogenated phthalazine in SNAr reactions is influenced by several factors, including the nature of the halogen, the solvent, and the nucleophile.
The reaction of 1-chlorophthalazines with various nucleophiles, such as p-phenylenediamine, proceeds via the displacement of the chlorine atom. nih.gov This process involves the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then expels the chloride ion to yield the substituted product. The bimolecular nature of the kinetics, as observed in the methoxydechlorination of 1-chloro-4-substituted phthalazines, suggests that the SNAr mechanism is the major route for these transformations. acs.org
The rate of SNAr reactions is dependent on the electrophilicity of the carbon atom attached to the halogen. The presence of electron-withdrawing groups on the phthalazine ring can enhance the rate of substitution by stabilizing the negatively charged intermediate.
| Substituent at C4 | k (L mol⁻¹ s⁻¹) at 25°C | k (L mol⁻¹ s⁻¹) at 40°C | k (L mol⁻¹ s⁻¹) at 55°C |
|---|---|---|---|
| H | - | - | - |
| CH₃ | - | - | - |
| OCH₃ | - | - | - |
| Cl | - | - | - |
Influence of Phthalazine Nitrogen Heteroatoms on Reaction Pathways
The two nitrogen atoms in the phthalazine ring play a crucial role in its reactivity. wikipedia.org These heteroatoms are electron-withdrawing, which deactivates the aromatic ring towards electrophilic attack but activates it towards nucleophilic substitution, particularly at the positions ortho and para to the nitrogen atoms. nih.gov This is due to the ability of the nitrogen atoms to stabilize the negative charge developed in the transition state of SNAr reactions through resonance.
The basicity of the nitrogen atoms also allows for protonation or coordination to Lewis acids, which can further enhance the electrophilicity of the phthalazine ring and facilitate nucleophilic attack. The position of the nitrogen atoms influences the regioselectivity of these reactions. In 1-chlorophthalazine (B19308), the carbon at position 1 is highly activated towards nucleophilic attack due to its proximity to the nitrogen at position 2.
Intrinsic Chemical Reactivity of the Cyclopropyl (B3062369) Group within Conjugated Systems
The cyclopropyl group, despite being a saturated ring system, exhibits unique electronic properties that allow it to interact with adjacent conjugated systems. researchgate.net This behavior stems from the high p-character of its C-C bonds, often described as "bent" or "banana" bonds. wikipedia.org
Electronic and Steric Influence of the Cyclopropyl Moiety on Adjacent Aromatic Systems
The cyclopropyl group can act as a good π-electron donor through hyperconjugation, stabilizing adjacent carbocations. wikipedia.orgstackexchange.com This electron-donating nature can influence the reactivity of an attached aromatic system. For instance, it can affect the rate and regioselectivity of electrophilic aromatic substitution reactions on the phthalazine ring.
Conversely, the cyclopropyl group is generally considered a poor π-electron acceptor. stackexchange.com Its ability to transmit conjugation is a subject of debate, with some studies suggesting it is incapable of doing so in the ground state but may be able to in an excited state or during a chemical reaction. stackexchange.com
Sterically, the cyclopropyl group is relatively small but rigid. Its presence can influence the approach of reactants to the adjacent aromatic system, thereby affecting reaction rates and product distributions. acs.orgacs.org Studies on the enzymatic cyclopropanation of styrenes have shown that while electronic effects are dominant, steric effects also play a role in influencing the catalyst's reactivity. nih.gov
Advanced Reaction Pathway Analysis for 1-Chloro-4-cyclopropylphthalazine
A comprehensive understanding of the reactivity of this compound requires an analysis that considers the interplay of the electronic and steric effects of both the chloro and cyclopropyl substituents, as well as the inherent reactivity of the phthalazine core.
Computational studies, such as Density Functional Theory (DFT) calculations, can provide valuable insights into the reaction mechanisms. For instance, DFT studies on the tandem Heck–cyclopropane (B1198618) ring-opening reaction of cyclopropyl diols have shed light on the factors governing the regio- and stereoselectivity of the reaction. acs.org Such analyses for this compound could elucidate the preferred pathways for nucleophilic substitution and other potential reactions.
Experimental investigations, such as kinetic studies and product analysis under various reaction conditions, are also crucial. For example, comparing the rate of nucleophilic substitution of this compound with that of other 1-chloro-4-substituted phthalazines can quantify the electronic contribution of the cyclopropyl group.
| Compound | Calculated Dipole Moment (Debye) | Calculated Energy of HOMO (eV) | Calculated Energy of LUMO (eV) |
|---|---|---|---|
| 1-Chlorophthalazine | - | - | - |
| This compound | - | - | - |
| 1-Methoxy-4-cyclopropylphthalazine | - | - | - |
Elucidation of Reaction Mechanisms and Kinetic Studies
Detailed mechanistic and kinetic studies on this compound are limited in the publicly available scientific literature. However, by drawing parallels with related 1-chlorophthalazine systems and considering the electronic and steric nature of the cyclopropyl group, a putative understanding of its reactivity can be formulated. The primary reaction mechanism anticipated for this compound is nucleophilic aromatic substitution (SNAr).
In a typical SNAr reaction involving a 1-chlorophthalazine derivative, a nucleophile attacks the carbon atom bearing the chlorine atom. This attack is facilitated by the electron-withdrawing nature of the adjacent nitrogen atoms in the phthalazine ring system, which stabilize the intermediate Meisenheimer complex. The subsequent departure of the chloride ion restores the aromaticity of the ring, yielding the substituted product.
The presence of the cyclopropyl group at the 4-position is expected to influence the kinetics of this process. The cyclopropyl group is known to possess a degree of sp2 character and can participate in conjugation, potentially affecting the electron density at the reaction center. However, its steric bulk is also a significant factor that could hinder the approach of the nucleophile, thereby decreasing the reaction rate compared to less substituted analogs.
Kinetic studies, if performed, would likely involve monitoring the disappearance of the this compound reactant or the appearance of the product over time using techniques such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC). The rate law for the reaction would be expected to be second order, first order in both the phthalazine substrate and the nucleophile.
A hypothetical kinetic experiment could involve reacting this compound with a series of nucleophiles of varying strength and steric hindrance. The resulting rate constants would provide valuable insight into the electronic and steric effects governing the reaction.
Table 1: Hypothetical Rate Data for the Reaction of this compound with Various Nucleophiles
| Nucleophile | Relative Rate Constant (k_rel) |
| Methoxide | 1.00 |
| Ethoxide | 0.75 |
| Isopropoxide | 0.30 |
| tert-Butoxide | 0.05 |
| Aniline | 0.60 |
| N-Methylaniline | 0.45 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific kinetic data for this compound is not available.
Stereochemical Outcomes and Control in Reactions of this compound
The stereochemical outcomes in reactions of this compound become particularly relevant when the incoming nucleophile or the resulting product contains a chiral center. Given that the phthalazine ring itself is planar and achiral, any stereochemistry in the product will be determined by the nature of the nucleophile and the reaction conditions.
If a chiral nucleophile is used, the reaction can potentially lead to the formation of diastereomers. The facial selectivity of the nucleophilic attack on the planar phthalazine ring would be influenced by the steric hindrance imposed by the cyclopropyl group and any other substituents present. The cyclopropyl group, while not chiral itself, can create a chiral environment in the transition state, potentially leading to a diastereomeric excess of one product over the other.
For instance, the reaction with a chiral amine, such as (R)-α-methylbenzylamine, would result in the formation of two diastereomeric products. The ratio of these diastereomers would depend on the difference in the activation energies of the two competing diastereomeric transition states.
Table 2: Hypothetical Diastereomeric Ratios in the Reaction of this compound with Chiral Nucleophiles
| Chiral Nucleophile | Diastereomeric Ratio (R:S or S:R) |
| (R)-α-Methylbenzylamine | 65:35 |
| (S)-Proline methyl ester | 70:30 |
| (R)-2-Amino-1-butanol | 60:40 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific stereochemical data for this compound is not available.
Control over the stereochemical outcome could potentially be achieved through the use of chiral catalysts or auxiliaries. A chiral phase-transfer catalyst, for example, could shuttle a nucleophile to the phthalazine substrate in a stereoselective manner. Alternatively, a chiral auxiliary attached to the nucleophile could direct the attack from a specific face of the phthalazine ring.
Further research, including detailed experimental studies and computational modeling, is necessary to fully elucidate the reaction mechanisms and stereochemical control in the reactions of this compound. Such studies would not only contribute to the fundamental understanding of heterocyclic reactivity but also pave the way for the rational design of novel functional molecules.
Computational Chemistry Approaches for 1 Chloro 4 Cyclopropylphthalazine
Theoretical Frameworks in Modern Computational Organic Chemistry
Modern computational organic chemistry provides a powerful lens for understanding and predicting the behavior of molecules. These theoretical frameworks allow for the detailed examination of molecular properties that may be difficult or impossible to measure experimentally.
Applications of Density Functional Theory (DFT)
Density Functional Theory (DFT) stands as a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost. For a molecule like 1-chloro-4-cyclopropylphthalazine, DFT would be instrumental in determining its equilibrium geometry, vibrational frequencies, and a host of electronic properties. By approximating the complex many-electron wavefunction with the simpler electron density, DFT calculations can provide deep insights into the molecule's stability and reactivity. For instance, studies on other phthalazine (B143731) derivatives have successfully used DFT to calculate key parameters that govern their chemical behavior.
Advanced Quantum Mechanical Calculations
Beyond DFT, more advanced quantum mechanical methods, such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory, could be employed for even higher accuracy, particularly for calculating reaction energy barriers and non-covalent interactions. While computationally more demanding, these methods provide a benchmark for DFT results and are crucial for cases where electron correlation effects are particularly significant.
In Silico Prediction of Reaction Mechanisms, Transition States, and Energy Profiles
A significant application of computational chemistry is the elucidation of reaction mechanisms. For this compound, which features a reactive chloro-substituent, computational methods can be used to model its substitution reactions. By mapping the potential energy surface, chemists can identify the transition state structures, which are fleeting, high-energy species that represent the peak of the reaction energy barrier.
Electronic Structure Analysis and Reactivity Parameter Determination
The electronic structure of a molecule is fundamental to its reactivity. Computational methods provide a suite of tools to analyze this structure in detail.
Molecular Orbital and Frontier Orbital Theory
Molecular Orbital (MO) theory describes how atomic orbitals combine to form molecular orbitals, which extend over the entire molecule. The most important of these are the Frontier Molecular Orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).
The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between the HOMO and LUMO is a critical parameter that indicates the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. For this compound, calculating the energies and visualizing the spatial distribution of these orbitals would pinpoint the likely sites for nucleophilic and electrophilic attack.
| Orbital | Conceptual Significance | Predicted Location on this compound |
| HOMO | Region of highest electron density, likely site for electrophilic attack. | Expected to be distributed over the electron-rich phthalazine ring system. |
| LUMO | Region most susceptible to receiving electrons, likely site for nucleophilic attack. | Predicted to be localized near the electron-withdrawing chloro-substituent and the adjacent carbon atom. |
Conformational Landscape Analysis of the Cyclopropyl-Phthalazine System
The conformational landscape of this compound is primarily defined by the rotation of the cyclopropyl (B3062369) group relative to the plane of the phthalazine ring. This rotation is not free and is governed by a delicate interplay of steric and electronic effects, leading to distinct energy minima and transition states.
The preferred orientation of a cyclopropyl group attached to an aromatic system is typically the "bisected" conformation. nih.gov In this arrangement, one of the C-H bonds of the cyclopropyl carbon atom directly attached to the phthalazine ring lies in the same plane as the aromatic ring. This conformation allows for maximal overlap between the Walsh orbitals of the cyclopropane (B1198618) ring, which have significant p-character, and the π-system of the phthalazine ring. nih.gov This orbital overlap is a stabilizing electronic interaction.
Conversely, a "perpendicular" conformation, where the plane of the cyclopropyl ring is perpendicular to the phthalazine ring, represents an energy maximum. In this orientation, the stabilizing electronic interactions are minimized. The transition between two equivalent bisected conformations proceeds through a perpendicular transition state.
Computational methods, particularly DFT, can be employed to map the potential energy surface for the rotation of the cyclopropyl group. This is typically achieved by performing a series of constrained geometry optimizations, where the dihedral angle between the cyclopropyl group and the phthalazine ring is systematically varied. The energy of the molecule is calculated at each step, resulting in a rotational energy profile.
A hypothetical rotational energy profile for the C-C bond connecting the cyclopropyl group to the phthalazine ring in this compound is presented below. The dihedral angle is defined by the atoms C(3)-C(4)-C(cyclopropyl)-H(cyclopropyl).
| Dihedral Angle (°) | Relative Energy (kcal/mol) | Conformation |
|---|---|---|
| 0 | 0.0 | Bisected (Energy Minimum) |
| 30 | 1.5 | Intermediate |
| 60 | 3.0 | Intermediate |
| 90 | 4.0 | Perpendicular (Transition State) |
| 120 | 3.0 | Intermediate |
| 150 | 1.5 | Intermediate |
| 180 | 0.0 | Bisected (Energy Minimum) |
This table presents hypothetical data based on known principles of cyclopropyl-aryl interactions.
The energy barrier for this rotation is expected to be relatively small, on the order of a few kcal/mol, as seen in similar systems like cyclopropylbenzene. nih.gov This low barrier suggests that at room temperature, the cyclopropyl group is likely undergoing rapid rotation, though it will spend the majority of its time in or near the low-energy bisected conformations. The presence of the chloro substituent at the 1-position and the nitrogen atoms in the phthalazine ring may introduce slight asymmetries to the rotational profile, but the general features of bisected minima and perpendicular maxima are expected to be preserved.
The precise values for the rotational barrier and the relative energies of the conformers can be refined using high-level computational methods and larger basis sets. These calculations provide fundamental insights into the dynamic nature of this compound and can be crucial for understanding its interactions in a biological or materials science context.
Derivatization and Functionalization Strategies of 1 Chloro 4 Cyclopropylphthalazine
Strategic Modification of the Chloro Substituent at Phthalazine (B143731) Position 1
The chloro group at the C1 position of the phthalazine ring is a key handle for introducing molecular diversity. Its reactivity is enhanced by the presence of the adjacent nitrogen atom, making it susceptible to both palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitutions.
Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. The chloro substituent in 1-chloro-4-cyclopropylphthalazine can serve as an electrophilic partner in these transformations.
Suzuki Coupling: The Suzuki reaction involves the cross-coupling of an organohalide with an organoboron compound, typically a boronic acid or ester, in the presence of a palladium catalyst and a base. wikipedia.org For this compound, a Suzuki coupling would enable the introduction of a wide range of aryl, heteroaryl, vinyl, and alkyl groups at the C1 position. The reaction is generally tolerant of various functional groups and a variety of palladium catalysts and ligands can be employed to achieve high yields, even with less reactive chloro-substituents. acs.orgorganic-chemistry.org
Sonogashira Coupling: The Sonogashira coupling is a method for forming a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. wikipedia.orgorganic-chemistry.org This reaction typically employs a palladium catalyst, a copper(I) co-catalyst, and an amine base. wikipedia.org Applying the Sonogashira coupling to this compound would allow for the introduction of various substituted alkynyl moieties, leading to the synthesis of conjugated enynes and arylalkynes. researchgate.net Copper-free Sonogashira protocols have also been developed and could be applicable. beilstein-journals.org
Negishi Coupling: The Negishi coupling involves the reaction of an organohalide with an organozinc reagent, catalyzed by a nickel or palladium complex. wikipedia.org This reaction is known for its high functional group tolerance and the ability to form sp³-sp², sp²-sp², and sp-sp² carbon-carbon bonds. rsc.org The coupling of this compound with various organozinc reagents would provide a versatile route to a wide array of substituted phthalazine derivatives. Nickel-N-heterocyclic carbene complexes have been shown to be particularly effective for the Negishi coupling of unactivated aryl chlorides. nih.gov
Table 1: Hypothetical Palladium-Catalyzed Cross-Coupling Reactions of this compound
| Reaction Type | Coupling Partner | Potential Product | Catalyst System (Example) |
|---|---|---|---|
| Suzuki | Phenylboronic acid | 1-Phenyl-4-cyclopropylphthalazine | Pd(PPh₃)₄, K₂CO₃ |
| Suzuki | 2-Thiopheneboronic acid | 1-(Thiophen-2-yl)-4-cyclopropylphthalazine | Pd(dppf)Cl₂, Cs₂CO₃ |
| Sonogashira | Phenylacetylene | 1-(Phenylethynyl)-4-cyclopropylphthalazine | PdCl₂(PPh₃)₂, CuI, Et₃N |
| Sonogashira | Trimethylsilylacetylene | 1-((Trimethylsilyl)ethynyl)-4-cyclopropylphthalazine | Pd(PPh₃)₄, CuI, Et₃N |
| Negishi | Phenylzinc chloride | 1-Phenyl-4-cyclopropylphthalazine | Pd(dba)₂, SPhos |
| Negishi | Ethylzinc bromide | 1-Ethyl-4-cyclopropylphthalazine | Ni(dppe)Cl₂ |
The electron-deficient nature of the phthalazine ring system, further activated by the presence of the two nitrogen atoms, facilitates nucleophilic aromatic substitution (SNAr) at the C1 position. nih.gov This allows for the direct displacement of the chloro substituent by a variety of nucleophiles. du.edu.eg The reaction proceeds via a Meisenheimer-like intermediate, and the rate of reaction is influenced by the nature of the nucleophile and the reaction conditions. masterorganicchemistry.com
A wide range of nucleophiles can be employed in the SNAr reaction with this compound. These include:
O-Nucleophiles: Alkoxides and phenoxides can be used to introduce ether linkages.
N-Nucleophiles: Ammonia, primary and secondary amines, and azides can be used to synthesize aminated phthalazine derivatives.
S-Nucleophiles: Thiolates can be used to form thioethers.
The reactivity in SNAr reactions is often enhanced by electron-withdrawing groups on the aromatic ring, and the aza-atoms in the phthalazine ring serve this purpose. nih.gov
Table 2: Potential Nucleophilic Aromatic Substitution Reactions of this compound
| Nucleophile | Reagent (Example) | Potential Product |
|---|---|---|
| Oxygen | Sodium methoxide (NaOMe) | 1-Methoxy-4-cyclopropylphthalazine |
| Oxygen | Sodium phenoxide (NaOPh) | 1-Phenoxy-4-cyclopropylphthalazine |
| Nitrogen | Ammonia (NH₃) | 4-Cyclopropylphthalazin-1-amine |
| Nitrogen | Piperidine | 1-(Piperidin-1-yl)-4-cyclopropylphthalazine |
| Sulfur | Sodium thiophenoxide (NaSPh) | 1-(Phenylthio)-4-cyclopropylphthalazine |
Targeted Functionalization of the Cyclopropyl (B3062369) Moiety
The cyclopropyl group, while generally stable, is a strained three-membered ring that can undergo a variety of chemical transformations, particularly ring-opening and rearrangement reactions. researchgate.net Its electronic properties can also influence the reactivity of the attached phthalazine ring.
The high ring strain of the cyclopropyl group makes it susceptible to ring-opening reactions under various conditions, including acidic, thermal, or transition-metal-catalyzed reactions. youtube.com For an aryl cyclopropane (B1198618), such as the one in this compound, these reactions can be initiated by electrophilic attack or through radical pathways. researchgate.net The regioselectivity of the ring-opening is often influenced by the electronic nature of the substituents on the aromatic ring and the cyclopropane itself. acs.org
For instance, treatment with strong acids could lead to the formation of an allyl cation intermediate, which can then be trapped by a nucleophile. youtube.com Transition metal catalysts, such as those based on rhodium, palladium, or nickel, can also mediate a variety of rearrangements and cycloaddition reactions involving the cyclopropyl ring.
While the cyclopropyl group in this compound is achiral, derivatization of the phthalazine ring could introduce chirality, making stereocontrolled transformations of the cyclopropyl group relevant. If a chiral center is introduced elsewhere in the molecule, diastereoselective reactions on the cyclopropyl ring could be envisioned. Furthermore, if a prochiral center is present on a substituent introduced at the C1 position, the cyclopropyl group could potentially direct the stereochemical outcome of subsequent reactions. The development of stereocontrolled methods for the functionalization of cyclopropyl groups is an active area of research. acs.org
Reactions at the Phthalazine Nitrogen Atoms
The two nitrogen atoms in the phthalazine ring are basic and nucleophilic, offering sites for further functionalization. wikipedia.org
N-Alkylation: The nitrogen atoms can be alkylated using alkyl halides or other electrophilic alkylating agents. This would result in the formation of phthalazinium salts. The regioselectivity of the alkylation would depend on the steric and electronic environment of the two nitrogen atoms. In the case of this compound, the N2 atom is likely to be more sterically accessible for alkylation. Recent studies have also explored chemoselective N-alkylation of phthalazinone derivatives. nih.govnih.gov
N-Oxidation: The nitrogen atoms can be oxidized to the corresponding N-oxides using oxidizing agents such as hydrogen peroxide or peroxy acids. researchgate.net N-oxidation can significantly alter the electronic properties of the phthalazine ring, influencing its reactivity in subsequent reactions. It can also provide a handle for further functionalization.
Table 3: Illustrative Reactions at the Phthalazine Nitrogen Atoms
| Reaction Type | Reagent (Example) | Potential Product |
|---|---|---|
| N-Alkylation | Methyl iodide (CH₃I) | 1-Chloro-4-cyclopropyl-2-methylphthalazin-2-ium iodide |
| N-Oxidation | meta-Chloroperoxybenzoic acid (m-CPBA) | This compound 2-oxide |
Lack of Specific Research Data on this compound Prevents Detailed Article Generation
Following a comprehensive search of available scientific literature, it has been determined that there is a significant lack of specific research data concerning the chemical compound "this compound." This scarcity of information directly impacts the ability to generate a thorough and scientifically accurate article focusing solely on its derivatization and functionalization as requested.
The initial research strategy aimed to gather detailed findings on N-alkylation, N-acylation, condensation, cycloaddition reactions, and advanced derivatization for scaffold elaboration of this specific compound. However, the search results did not yield any dedicated studies or specific examples of these reactions for this compound. While general methodologies for the derivatization of the phthalazine core and related 1-chlorophthalazine (B19308) analogues exist, applying these to the specific compound without experimental validation would be speculative and not meet the required standard of scientific accuracy.
To proceed with the user's request, it would be necessary to base the article on the reactivity of analogous compounds, such as other 1-chloro-4-alkylphthalazines. This would involve discussing the expected reactivity and potential derivatization pathways for this compound based on established chemical principles and data from similar molecules. This approach would allow for the creation of an informative article that adheres to the requested outline and includes illustrative data tables. However, it is crucial to acknowledge that such an article would be a predictive exploration rather than a report of established research findings for the specific compound.
Therefore, we seek clarification from the user on how to proceed. Would an article based on the predicted reactivity of this compound, drawing analogies from related compounds, be an acceptable alternative? This would enable the generation of a comprehensive article that fulfills the structural and content requirements of the request while maintaining scientific integrity by clearly stating the predictive nature of the information provided.
Advanced Spectroscopic and Analytical Characterization for Structural Elucidation and Purity Assessment of 1 Chloro 4 Cyclopropylphthalazine
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of organic molecules. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule. For 1-Chloro-4-cyclopropylphthalazine, a combination of one-dimensional and multidimensional NMR experiments would be employed for a complete structural assignment.
Proton (¹H) NMR Spectroscopy
Proton (¹H) NMR spectroscopy is the first-line technique for structural elucidation, providing information on the number of different types of protons, their electronic environments, and their proximity to other protons. In the ¹H NMR spectrum of this compound, distinct signals would be expected for the protons of the cyclopropyl (B3062369) group and the aromatic protons of the phthalazine (B143731) ring system.
Expected ¹H NMR Data:
| Protons | Expected Chemical Shift (ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |
| Aromatic-H | 7.5 - 8.5 | Multiplets | 7.0 - 8.5 |
| Cyclopropyl-CH | 2.0 - 3.0 | Multiplet | 3.0 - 8.0 |
| Cyclopropyl-CH₂ | 0.8 - 1.5 | Multiplets | 3.0 - 8.0 |
The aromatic protons on the phthalazine core are expected to appear in the downfield region (typically δ 7.5-8.5 ppm) due to the deshielding effect of the aromatic ring currents. The specific splitting patterns (multiplicities) would depend on the coupling between adjacent protons. The protons of the cyclopropyl group would resonate in the upfield region. The methine proton directly attached to the phthalazine ring would likely be found at a more downfield chemical shift compared to the methylene (B1212753) protons of the cyclopropyl ring.
Carbon-13 (¹³C) NMR Spectroscopy
Carbon-13 (¹³C) NMR spectroscopy provides information about the carbon skeleton of a molecule. Each unique carbon atom in this compound would give a distinct signal in the ¹³C NMR spectrum.
Expected ¹³C NMR Data:
| Carbon Atom | Expected Chemical Shift (ppm) |
| Aromatic C-Cl | 150 - 160 |
| Aromatic C-N | 145 - 155 |
| Aromatic C-Cyclopropyl | 140 - 150 |
| Aromatic C-H | 120 - 135 |
| Aromatic Quaternary C | 120 - 140 |
| Cyclopropyl-CH | 15 - 25 |
| Cyclopropyl-CH₂ | 5 - 15 |
The carbon atom attached to the electronegative chlorine atom (C-Cl) and the carbons of the heterocyclic ring (C-N) would be the most downfield shifted. The other aromatic carbons would appear in the typical aromatic region, while the aliphatic carbons of the cyclopropyl group would be found in the upfield region of the spectrum.
Multidimensional NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY)
To unambiguously assign all proton and carbon signals and to confirm the connectivity of the molecule, a suite of two-dimensional (2D) NMR experiments is essential.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton (¹H-¹H) coupling networks. For this compound, COSY would show correlations between adjacent aromatic protons and within the cyclopropyl ring system, confirming their connectivity.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms (¹H-¹³C). It would be used to definitively assign the carbon signals for all protonated carbons by correlating them to their attached protons.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds away. HMBC is crucial for identifying the connectivity between the cyclopropyl group and the phthalazine ring, as well as for assigning the quaternary (non-protonated) carbon atoms by observing their long-range couplings to nearby protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment provides information about the spatial proximity of protons. For this compound, NOESY could help to confirm the substitution pattern on the phthalazine ring by showing through-space interactions between the cyclopropyl protons and nearby aromatic protons.
High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the precise molecular weight of a compound, which in turn allows for the determination of its elemental formula. It also provides information about the structure of the molecule through the analysis of its fragmentation patterns.
Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) Techniques
For a polar molecule like this compound, soft ionization techniques such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI) would be employed.
ESI: This technique is well-suited for polar and thermally labile molecules. It would likely produce a prominent protonated molecule [M+H]⁺, allowing for the determination of the exact mass.
APCI: This technique is suitable for less polar and more volatile compounds. It can also generate the protonated molecule [M+H]⁺ and is sometimes less prone to matrix effects than ESI.
Detailed Fragmentation Pathway Interpretation
By inducing fragmentation of the molecular ion (e.g., through collision-induced dissociation in a tandem mass spectrometer), a fragmentation pattern is generated that provides structural information.
Expected Fragmentation Pattern:
A plausible fragmentation pathway for this compound would involve the initial loss of common neutral fragments.
Potential Fragmentation Pathways:
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss |
| [M+H]⁺ | [M+H - Cl]⁺ | Loss of a chlorine radical |
| [M+H]⁺ | [M+H - C₃H₅]⁺ | Loss of the cyclopropyl group |
| [M+H]⁺ | [M+H - N₂]⁺ | Loss of a nitrogen molecule |
Analysis of these fragmentation pathways would help to confirm the presence and connectivity of the chloro and cyclopropyl substituents on the phthalazine core. For instance, the loss of a mass corresponding to the cyclopropyl group would strongly support its presence in the molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is a powerful, non-destructive technique used to identify the functional groups present within a molecule. By measuring the absorption of infrared radiation at various frequencies, a spectrum is generated that reveals the characteristic vibrational modes of different chemical bonds. For this compound, the IR spectrum is expected to display a combination of absorption bands corresponding to its core structural components: the phthalazine ring, the cyclopropyl group, and the chloro-substituent.
The analysis of the spectrum would focus on several key regions:
Aromatic and Cyclopropyl C-H Stretching: The region just above 3000 cm⁻¹ is particularly diagnostic. Aromatic C-H stretching vibrations typically appear between 3100 and 3000 cm⁻¹. orgchemboulder.comvscht.cz Concurrently, the C-H bonds within a strained cyclopropane (B1198618) ring exhibit absorption at slightly higher frequencies than typical alkane C-H bonds, often in the 3080-3040 cm⁻¹ range. uomustansiriyah.edu.iq
Aromatic C=C and C=N Stretching: The phthalazine ring will produce a series of characteristic absorptions due to carbon-carbon and carbon-nitrogen double bond stretching. These are expected in the 1600-1450 cm⁻¹ region. blogspot.com Aromatic rings often show a pair of bands, one near 1600 cm⁻¹ and another around 1475 cm⁻¹. blogspot.com
Cyclopropyl Ring Deformation: The cyclopropane ring itself has a characteristic "ring deformation" or "breathing" vibration that typically results in a sharp absorption band near 1020 cm⁻¹. acs.org
C-Cl Stretching: The vibration of the carbon-chlorine bond attached to the aromatic ring is expected to produce a moderate to strong absorption in the fingerprint region, typically between 800 and 600 cm⁻¹.
The following interactive table summarizes the anticipated IR absorption bands for this compound based on the analysis of its constituent functional groups.
| Functional Group | Vibrational Mode | Expected Absorption Range (cm⁻¹) | Intensity |
| Cyclopropyl C-H | Stretching | 3080 - 3040 | Medium |
| Aromatic C-H | Stretching | 3100 - 3000 | Variable |
| Aromatic C=C/C=N | Ring Stretching | 1600 - 1450 | Medium to Strong |
| Cyclopropyl Ring | Ring Deformation | ~1020 | Sharp, Medium |
| Aromatic C-Cl | Stretching | 800 - 600 | Medium to Strong |
This table is based on established frequency ranges for the specified functional groups.
X-ray Crystallography for Definitive Solid-State Structure Elucidation
For this compound, a successful crystallographic analysis would provide:
Confirmation of Connectivity: Unambiguous proof of the attachment of the chloro and cyclopropyl groups at the C1 and C4 positions of the phthalazine ring, respectively.
Precise Molecular Geometry: Exact measurements of all bond lengths (e.g., C-Cl, C-N, C-C within the cyclopropyl ring) and angles.
Solid-State Conformation: Determination of the relative orientation of the cyclopropyl group with respect to the planar phthalazine ring.
Intermolecular Interactions: Insight into how the molecules pack together in the crystal lattice, revealing any significant non-covalent interactions such as π–π stacking or halogen bonding.
Although specific crystallographic data for this compound is not publicly available, the table below presents hypothetical data based on typical values for small, halogenated heterocyclic organic molecules. mdpi.comiitb.ac.in Such an analysis would be crucial for validating the compound's synthesis and understanding its solid-state properties.
| Crystallographic Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.5 |
| b (Å) | 12.1 |
| c (Å) | 9.8 |
| α (°) | 90 |
| β (°) | 105 |
| γ (°) | 90 |
| Volume (ų) | 975 |
| Z (molecules/unit cell) | 4 |
This table contains illustrative data and does not represent experimentally determined values for this compound.
Advanced Chromatographic Techniques for Separation and Purity Profiling
Chromatography is an essential tool for separating the components of a mixture and assessing the purity of a target compound. For this compound, both high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are highly applicable techniques.
HPLC is a versatile and widely used technique for the separation, identification, and quantification of compounds. ncsu.edu Given the aromatic nature of this compound, a reverse-phase HPLC (RP-HPLC) method would be highly effective for its analysis. sielc.com
In a typical RP-HPLC setup, the compound would be separated on a nonpolar stationary phase, such as a C18 (octadecylsilyl) column, using a polar mobile phase. sielc.comsielc.com The mobile phase would likely consist of a mixture of water and an organic modifier like acetonitrile (B52724) or methanol. sielc.com By gradually increasing the proportion of the organic modifier (a gradient elution), components of a mixture can be separated based on their relative hydrophobicity.
Detection is most commonly achieved using an ultraviolet (UV) detector, as the phthalazine ring system will strongly absorb UV light. nih.gov The purity of the sample can be determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram.
The following table outlines a typical set of parameters for an RP-HPLC method suitable for analyzing this compound.
| HPLC Parameter | Typical Condition |
| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase A | Water (with 0.1% formic or phosphoric acid) sielc.com |
| Mobile Phase B | Acetonitrile sielc.com |
| Gradient | 5% B to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection | UV at ~254 nm nih.gov |
| Injection Volume | 10 µL |
Gas chromatography-mass spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection and identification power of mass spectrometry. nih.gov It is well-suited for the analysis of volatile and thermally stable compounds like this compound. nih.gov The sample is vaporized and separated on a capillary column before entering the mass spectrometer, which ionizes the molecules and separates the resulting fragments based on their mass-to-charge ratio. acs.org
The resulting mass spectrum provides two critical pieces of information:
Molecular Weight: The molecular ion peak ([M]⁺) confirms the molecular weight of the compound. The presence of chlorine would be indicated by a characteristic isotopic pattern for the molecular ion, with a significant [M+2]⁺ peak approximately one-third the intensity of the [M]⁺ peak. acs.org
Structural Information: The fragmentation pattern provides a "fingerprint" of the molecule. researchgate.netlibretexts.org Key expected fragments for this compound would likely arise from the loss of the chloro group, cleavage of the cyclopropyl ring, and fragmentation of the phthalazine core. docbrown.info The detection of fragments corresponding to the cyclopropyl group and the chloro-phthalazine moiety would provide strong evidence for the proposed structure. This technique is highly sensitive and can detect impurities at very low levels. nih.gov
Advanced Synthetic Applications of 1 Chloro 4 Cyclopropylphthalazine
Utility as a Versatile Synthetic Building Block in Complex Molecular Synthesis
1-Chloro-4-cyclopropylphthalazine is a highly versatile building block in organic synthesis, primarily owing to the electrophilic nature of the C1 position, which is activated by the adjacent nitrogen atom and the electron-withdrawing phthalazine (B143731) ring. This makes the chloro group an excellent leaving group for nucleophilic aromatic substitution reactions (SNAr).
While specific literature on the synthesis of this compound is not abundant, its preparation can be inferred from established routes for analogous 1-chloro-4-substituted phthalazines. A plausible synthetic pathway commences with the reaction of phthalic anhydride (B1165640) with a cyclopropyl-containing active methylene (B1212753) compound, followed by cyclization with hydrazine (B178648) to form the corresponding 4-cyclopropylphthalazin-1(2H)-one. Subsequent treatment with a chlorinating agent, such as phosphorus oxychloride (POCl3), would then yield the target compound, this compound.
The reactivity of this compound allows for its use in a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, which are fundamental in the assembly of complex molecules. These reactions include, but are not limited to:
Suzuki-Miyaura Coupling: The palladium-catalyzed cross-coupling of the chloro-phthalazine with boronic acids or their esters to introduce new aryl or vinyl substituents at the C1 position.
Sonogashira Coupling: The palladium/copper-catalyzed reaction with terminal alkynes to afford 1-alkynyl-4-cyclopropylphthalazines, which are valuable precursors for further transformations.
Buchwald-Hartwig Amination: The palladium-catalyzed coupling with a wide range of primary and secondary amines to synthesize 1-amino-4-cyclopropylphthalazine derivatives.
Nucleophilic Substitution with Heteroatom Nucleophiles: Direct displacement of the chloride with oxygen, sulfur, and other heteroatom nucleophiles to generate ethers, thioethers, and other derivatives.
These transformations underscore the role of this compound as a key intermediate for introducing molecular diversity and constructing complex scaffolds.
Role in the Development of Novel Fused and Bridged Heterocyclic Systems
A significant application of this compound lies in its use as a precursor for the synthesis of novel fused and bridged heterocyclic systems. The inherent reactivity of the 1-chloro substituent provides a convenient handle for annulation reactions, leading to the formation of polycyclic aromatic compounds with unique structural and electronic properties.
One of the most well-documented transformations of 1-chlorophthalazines is their reaction with hydrazine hydrate (B1144303) to form the corresponding 1-hydrazinophthalazine. This intermediate is highly reactive and serves as a key building block for the construction of fused triazole rings. For instance, treatment of 1-cyclopropyl-4-hydrazinophthalazine with orthoesters, such as triethyl orthoformate, or other one-carbon synthons, leads to the efficient formation of 6-cyclopropyl- nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine. nih.govresearchgate.netnih.gov This class of compounds has been investigated for various biological activities.
The general scheme for this transformation is as follows:
Scheme 1: Synthesis of 6-cyclopropyl- nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine
A variety of reagents can be used to form the fused triazole ring, allowing for the introduction of different substituents at the 3-position of the triazolophthalazine system. This versatility is crucial for tuning the physicochemical and biological properties of the final compounds.
| Reagent | Resulting Fused Ring System | Reference |
| Triethyl orthoformate | nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine | researchgate.net |
| Carbon disulfide | 3-mercapto- nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine | |
| Cyanogen bromide | 3-amino- nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazine | |
| Phosgene equivalents | nih.govresearchgate.netresearchgate.nettriazolo[3,4-a]phthalazin-3(2H)-one |
Furthermore, the bifunctional nature of intermediates derived from this compound can be exploited to construct bridged heterocyclic systems. For example, reaction with dinucleophiles could potentially lead to the formation of novel macrocyclic or cage-like structures incorporating the phthalazine core. The cyclopropyl (B3062369) group can also play a role in directing the stereochemical outcome of these cyclization reactions.
Strategies for Diversity-Oriented Synthesis (DOS) and Library Generation
DOS strategies focus on the creation of structurally diverse small molecules from a common starting material or a small set of building blocks. cam.ac.ukrsc.orgnih.gov The principles of DOS involve branching reaction pathways that lead to a wide range of molecular skeletons, stereochemistries, and appendage diversity.
While there are no direct examples, the chemical functionalities of this compound suggest its potential as a scaffold for DOS. A hypothetical DOS approach could involve:
Initial Diversification at C1: Reaction of this compound with a library of nucleophiles (amines, alcohols, thiols, etc.) to create a first generation of diverse molecules.
Scaffold Modification: Subsequent reactions targeting the phthalazine ring or the cyclopropyl group to introduce further structural complexity and skeletal diversity.
Multi-component Reactions: Utilizing the reactivity of the phthalazine core in one-pot, multi-component reactions to rapidly build complex and diverse molecular libraries.
However, without specific examples or studies, the application of this compound in DOS remains a theoretical possibility awaiting exploration by synthetic chemists.
Q & A
Basic Research Questions
Q. How can researchers optimize the synthesis of 1-Chloro-4-cyclopropylphthalazine to improve yield and purity?
- Methodological Answer : Synthesis optimization requires systematic variation of reaction parameters (e.g., temperature, solvent polarity, catalyst loading). For cyclopropyl-containing compounds, ring-strain effects may necessitate low-temperature conditions to prevent side reactions. Purification via column chromatography or recrystallization should be validated using HPLC or GC-MS to confirm purity . Safety protocols for handling chlorinated intermediates (e.g., fume hood use, PPE) must align with OSHA guidelines .
Q. What analytical techniques are most reliable for characterizing this compound?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is critical for structural confirmation, particularly to distinguish cyclopropyl proton environments. Mass spectrometry (HRMS) verifies molecular weight, while X-ray crystallography provides definitive stereochemical data. Cross-referencing with IR spectroscopy can confirm functional groups like the phthalazine ring .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing under ICH guidelines (e.g., 40°C/75% RH for 6 months). Monitor degradation via UV-Vis spectroscopy for absorbance shifts in the phthalazine moiety. Compare results with control samples stored at -20°C. Document hydrolytic sensitivity using pH-varied buffers .
Advanced Research Questions
Q. What mechanistic insights are needed to explain the reactivity of the cyclopropyl group in this compound?
- Methodological Answer : Computational modeling (DFT or MD simulations) can predict ring-opening pathways under electrophilic/nucleophilic conditions. Validate hypotheses experimentally via trapping intermediates (e.g., using radical scavengers) or isotopic labeling (²H/¹³C) to track bond cleavage . Kinetic studies under controlled environments (e.g., anhydrous vs. humid) are essential .
Q. How can contradictory data on the compound’s solubility in polar aprotic solvents be resolved?
- Methodological Answer : Replicate experiments using standardized solvent grades (HPLC vs. technical grade). Employ Hansen Solubility Parameters (HSP) to correlate solubility with solvent polarity. Use dynamic light scattering (DLS) to detect aggregation, which may skew solubility measurements .
Q. What strategies address the lack of toxicological data for this compound?
- Methodological Answer : Prioritize in vitro assays (Ames test for mutagenicity, hepatocyte viability assays) to establish baseline toxicity. Cross-reference structural analogs (e.g., 1-Chloro-4-fluorobenzene) for read-across predictions. Collaborate with regulatory bodies to design tiered in vivo studies if warranted .
Q. How can researchers validate the catalytic role of this compound in cross-coupling reactions?
- Methodological Answer : Use kinetic isotope effects (KIE) to identify rate-determining steps. Compare catalytic efficiency with/without cyclopropyl substitution via Turnover Frequency (TOF) calculations. Characterize intermediates using in situ FTIR or EPR spectroscopy .
Data Contradiction and Validation
Q. What steps mitigate discrepancies in reported spectroscopic data for this compound?
- Methodological Answer : Establish a reference database using high-purity samples analyzed across multiple labs. Publish raw NMR/HRMS files in open-access repositories for peer validation. Investigate solvent-induced chemical shift variations using deuterated solvents .
Research Design and Collaboration
Q. How should interdisciplinary teams prioritize research gaps for this compound?
- Methodological Answer : Conduct a systematic literature review (SLR) to map existing knowledge (e.g., synthetic routes, applications). Use SWOT analysis to identify high-impact gaps (e.g., environmental persistence, metabolic pathways). Leverage platforms like Reaxys or SciFinder for trend analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
